molecular formula C22H28N2O4 B10981716 [1-({[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

[1-({[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

Cat. No.: B10981716
M. Wt: 384.5 g/mol
InChI Key: SAHIHPVDZGXQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-({[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound that features a cyclohexyl ring, an indole moiety, and an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-({[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Linking the Indole to the Cyclohexyl Ring: The acetylated indole is reacted with a cyclohexyl derivative through a Friedel-Crafts acylation reaction.

    Formation of the Acetic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group (-COOH) undergoes typical acid-base reactions:

  • Deprotonation : Forms a carboxylate ion in basic conditions (e.g., with NaOH or KOH).

    R-COOH+OHR-COO+H2O\text{R-COOH} + \text{OH}^- \rightarrow \text{R-COO}^- + \text{H}_2\text{O}
  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters.

Reaction Conditions Product
DeprotonationpH > 7 (aqueous NaOH)Carboxylate salt
EsterificationH₂SO₄, reflux with R-OH[Compound]-COOR (ester derivative)

Amide Hydrolysis

The amide bond (-NH-CO-) is susceptible to hydrolysis:

  • Acidic Hydrolysis : Yields a carboxylic acid and amine.

  • Basic Hydrolysis : Produces a carboxylate salt and amine.

R-CONH-R’+H2OH+or OHR-COOH+R’-NH2\text{R-CONH-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{R-COOH} + \text{R'-NH}_2

Reagent Conditions Products
6M HClReflux, 24hCyclohexylacetic acid + 3-acetylindole amine
2M NaOH80°C, 12hCarboxylate salt + free amine

Indole Ring Reactivity

The 3-acetylindole moiety participates in electrophilic substitution due to the electron-rich indole ring:

  • Nitration : Occurs at the 5-position of the indole ring.

  • Halogenation : Bromine or chlorine substitutes at the 4- or 6-position.

Indole+NO2+5-Nitroindole derivative\text{Indole} + \text{NO}_2^+ \rightarrow \text{5-Nitroindole derivative}

Reaction Reagents Position Product
NitrationHNO₃, H₂SO₄55-Nitro-3-acetylindole derivative
BrominationBr₂, FeBr₃4 or 64/6-Bromo-3-acetylindole derivative

Acetyl Group Modifications

The 3-acetyl group on the indole undergoes nucleophilic reactions:

  • Reduction : Converted to a hydroxyl group using NaBH₄.

  • Nucleophilic Substitution : Reacts with amines to form Schiff bases.

R-CO-CH3NaBH4R-CH(OH)-CH3\text{R-CO-CH}_3 \xrightarrow{\text{NaBH}_4} \text{R-CH(OH)-CH}_3

Reaction Reagents Product
ReductionNaBH₄, ethanol3-(1-Hydroxyethyl)indole derivative
Schiff Base FormationAniline, H⁺Indole-Schiff base conjugate

Cyclohexyl Group Interactions

The cyclohexyl ring influences steric hindrance and solubility:

  • Oxidation : Resists oxidation due to its saturated structure.

  • Conformational Changes : Chair-boat transitions under thermal stress alter reactivity.

Stability Under Environmental Conditions

Condition Effect Evidence
UV LightDegrades via indole ring photo-oxidationReduced bioactivity after exposure
High HumidityHydrolysis of amide and ester groupsFormation of degradation byproducts

Scientific Research Applications

Histone Deacetylase Inhibition

One of the primary applications of this compound is its role as a histone deacetylase (HDAC) inhibitor . HDACs are crucial in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound promotes histone acetylation, which can alter gene expression patterns associated with various diseases, particularly cancer. Research indicates that compounds with similar structures can induce cell cycle arrest and apoptosis in malignant cells through this mechanism.

Anticancer Potential

The indole derivatives have been extensively studied for their anticancer properties. The compound's ability to modulate pathways involved in cell proliferation and survival makes it a candidate for further investigation in cancer therapies. Studies have shown that modifications to the indole structure can enhance its efficacy against different cancer cell lines.

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit specific enzymes involved in neuroinflammation could provide a therapeutic avenue for managing symptoms associated with these conditions .

Case Study 1: HDAC Inhibition

A study investigated various analogs of indole derivatives, including this compound, showing that specific structural modifications significantly impact HDAC inhibitory activity. The results indicated promising anticancer activity against several cell lines, suggesting that further development could lead to effective cancer treatments .

Case Study 2: Neuroprotective Applications

In silico studies have demonstrated that the compound interacts with targets involved in neurodegenerative processes. The potential for this compound to inhibit neuroinflammation markers suggests it could play a role in developing therapies for Alzheimer's disease .

Mechanism of Action

The mechanism by which [1-({[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to changes in cellular pathways and physiological responses. The indole moiety is particularly important for its interaction with biological molecules, while the cyclohexyl ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    [1-(1H-indol-3-yl)propan-2-one]: Similar indole structure but lacks the cyclohexyl ring and acetic acid group.

    [Cyclohexylacetic acid]: Contains the cyclohexyl ring and acetic acid group but lacks the indole moiety.

Uniqueness

[1-({[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is unique due to its combination of an indole moiety, a cyclohexyl ring, and an acetic acid group. This combination provides a unique set of chemical and biological properties that are not found in similar compounds.

Biological Activity

The compound 1-({[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is a complex organic molecule that integrates an indole moiety, which is well-documented for its diverse biological activities. This article discusses the biological properties of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group linked to an acetic acid moiety and an indole derivative. The presence of the indole structure is significant, as indole derivatives are known for their roles in pharmacology, including anticancer, antimicrobial, and anti-inflammatory activities.

Property Details
Molecular Formula C19H24N2O4
Molecular Weight 344.4 g/mol
IUPAC Name 1-({[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid

Anticancer Activity

Research indicates that compounds containing indole structures exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

In vitro studies have demonstrated that related compounds can inhibit cancer cell growth by disrupting cell cycle progression and promoting programmed cell death. The specific mechanisms often involve the activation of caspases and the generation of reactive oxygen species (ROS), which contribute to cellular stress and apoptosis.

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that 1-({[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid may exhibit activity against various bacterial strains. The presence of the indole moiety is associated with enhanced antibacterial effects, particularly against resistant strains such as Pseudomonas aeruginosa .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Virulence Factors : Indole derivatives can interfere with bacterial communication systems (quorum sensing), reducing virulence factor production and biofilm formation.
  • Apoptosis Induction : Compounds like this one can activate intrinsic apoptotic pathways in cancer cells, leading to cell death.

Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of related indole compounds reported significant tumor growth inhibition in xenograft models. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, showcasing its potential as a therapeutic agent in oncology .

Study 2: Antimicrobial Effects

Another study focused on the antimicrobial properties of indole derivatives against Pseudomonas aeruginosa. Results indicated that these compounds effectively reduced biofilm formation and bacterial viability, suggesting their potential use in treating infections caused by resistant bacteria .

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

2-[1-[[3-(3-acetylindol-1-yl)propanoylamino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C22H28N2O4/c1-16(25)18-14-24(19-8-4-3-7-17(18)19)12-9-20(26)23-15-22(13-21(27)28)10-5-2-6-11-22/h3-4,7-8,14H,2,5-6,9-13,15H2,1H3,(H,23,26)(H,27,28)

InChI Key

SAHIHPVDZGXQSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.